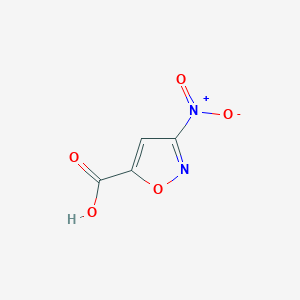

3-Nitroisoxazole-5-carboxylic acid

説明

3-Nitroisoxazole-5-carboxylic acid is a nitro-substituted isoxazole derivative characterized by a nitro (-NO₂) group at position 3 and a carboxylic acid (-COOH) group at position 5 of the isoxazole ring. Isoxazoles are known for their roles as bioactive scaffolds in drug development, such as in the immunosuppressant Leflunomide, which incorporates a methyl-substituted isoxazolecarboxylic acid derivative .

特性

IUPAC Name |

3-nitro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O5/c7-4(8)2-1-3(5-11-2)6(9)10/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANPGSSGLHLKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroisoxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method employs the use of sodium hypochlorite and triethylamine to generate the nitrile oxide in situ, which then reacts with an alkyne to form the isoxazole ring . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production methods for 3-nitroisoxazole-5-carboxylic acid often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature and lower production costs .

化学反応の分析

Types of Reactions: 3-Nitroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carboxylic acid group can be converted to an alcohol or ester.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite, triethylamine.

Reduction: Hydrazine hydrate, methanol.

Substitution: Various nucleophiles, such as amines or thiols.

Major Products:

Oxidation: Amino derivatives.

Reduction: Alcohols or esters.

Substitution: Substituted isoxazoles.

科学的研究の応用

3-Nitroisoxazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-nitroisoxazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Compounds:

5-Nitrobenzo[c]isoxazole-3-carboxylic Acid Structure: Benzo-fused isoxazole with nitro at C5 and carboxylic acid at C3. Molecular Formula: C₈H₄N₂O₅, MW: 208.13 . Features: Extended conjugation due to the fused benzene ring enhances stability and alters electronic properties compared to non-fused analogs.

3-Methylisoxazole-5-carboxylic Acid Structure: Methyl at C3, carboxylic acid at C5. Molecular Formula: C₅H₅NO₃, MW: 127.09, CAS: 4857-42-5 . Features: Methyl groups reduce acidity compared to nitro-substituted derivatives due to electron-donating effects.

5-Methylisoxazole-3-carboxylic Acid Structure: Methyl at C5, carboxylic acid at C3. Molecular Formula: C₅H₅NO₃, MW: 127.09, CAS: 3405-77-4, mp: 168–170°C . Applications: Intermediate in Leflunomide synthesis .

5-Nitroisothiazole-3-carboxylic Acid

- Structure : Isothiazole core (sulfur at position 2) with nitro at C5.

- Molecular Formula : C₄H₂N₂O₄S, MW : 174.14, CAS : 36778-15-1 .

- Features : Sulfur atom increases electron-withdrawing effects compared to isoxazoles.

Data Table:

| Compound Name | Molecular Formula | CAS RN | Molecular Weight | Key Features |

|---|---|---|---|---|

| 5-Nitrobenzo[c]isoxazole-3-carboxylic acid | C₈H₄N₂O₅ | 146426-39-3 | 208.13 | Benzo-fused, nitro at C5 |

| 3-Methylisoxazole-5-carboxylic acid | C₅H₅NO₃ | 4857-42-5 | 127.09 | Methyl at C3 |

| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 3405-77-4 | 127.09 | Methyl at C5, mp 168–170°C |

| 5-Nitroisothiazole-3-carboxylic acid | C₄H₂N₂O₄S | 36778-15-1 | 174.14 | Isothiazole core, nitro at C5 |

Physicochemical and Reactivity Insights

Electronic Effects :

- The nitro group in 3-nitroisoxazole-5-carboxylic acid is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methyl-substituted analogs (e.g., pKa of 5-methylisoxazole-3-carboxylic acid is ~3.5–4.0; nitro derivatives may exhibit pKa < 3) .

- Benzo-fused derivatives (e.g., 5-nitrobenzo[c]isoxazole-3-carboxylic acid) exhibit red-shifted UV-Vis spectra due to extended π-conjugation .

- Thermal Stability: Amino-substituted isoxazoles (e.g., compounds in ) have high melting points (210–242°C), suggesting nitro derivatives may exhibit similar thermal stability .

Reactivity :

- Nitro groups facilitate electrophilic substitution reactions, whereas methyl groups favor nucleophilic additions. For example, 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester undergoes cycloaddition reactions , a pathway likely applicable to nitro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。